molecular formula C15H15FN2O3S B296782 2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide

Cat. No. B296782
M. Wt: 322.4 g/mol
InChI Key: IQRLOIJQSSCNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide, commonly known as FMAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMAPA is a derivative of N-phenylacetamide and is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of FMAPA involves its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in the regulation of gene expression, and alterations in histone acetylation patterns have been implicated in various diseases. Inhibition of HDACs by FMAPA leads to an increase in histone acetylation, which can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that FMAPA can have significant biochemical and physiological effects. Inhibition of HDACs by FMAPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent. FMAPA has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit HDACs. Additionally, FMAPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FMAPA has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized and purified. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, FMAPA also has limitations. Its potency as an HDAC inhibitor is relatively low compared to other compounds, and its effects on other enzymes and biological processes are not well understood.

Future Directions

There are several future directions for research on FMAPA. One area of interest is the development of more potent HDAC inhibitors based on the structure of FMAPA. Another area of research is the investigation of FMAPA's effects on other enzymes and biological processes. Additionally, FMAPA's potential as a therapeutic agent for various diseases warrants further investigation, including in vivo studies to evaluate its efficacy and safety. Finally, the development of new synthesis methods for FMAPA and related compounds could enable the production of larger quantities for research and potential therapeutic applications.
Conclusion:
In conclusion, FMAPA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in various biological processes, and its potential as a therapeutic agent warrants further investigation. While FMAPA has several advantages for use in lab experiments, its limitations and potential side effects must also be considered. Future research on FMAPA and related compounds has the potential to lead to new insights into the regulation of gene expression and the development of new therapeutic agents.

Synthesis Methods

The synthesis of FMAPA involves the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. The resulting compound is then reacted with N-phenylacetamide in the presence of a catalyst to yield FMAPA. The synthesis of FMAPA is a multi-step process that requires careful attention to detail and expertise in organic chemistry. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

FMAPA has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of new therapeutic agents. FMAPA has been shown to inhibit certain enzymes, including histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.

properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-phenylacetamide

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

IQRLOIJQSSCNNL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=CC=C2)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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